2-Ethyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]benzenesulfonamide
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Overview
Description
2-Ethyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]benzenesulfonamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]benzenesulfonamide typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by their coupling with the benzenesulfonamide group. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Formation of Pyridazine Ring: This often involves the reaction of hydrazines with diketones or other suitable precursors.
Coupling Reactions: The final step involves coupling the piperidine and pyridazine rings with the benzenesulfonamide group, often using reagents like sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound can be used to study the interactions of piperidine and pyridazine derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridazine rings can interact with active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and its analogs.
Uniqueness
2-Ethyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]benzenesulfonamide is unique due to the combination of the piperidine and pyridazine rings with the benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-ethyl-5-(6-piperidin-1-ylpyridazin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-2-13-6-7-14(12-16(13)24(18,22)23)15-8-9-17(20-19-15)21-10-4-3-5-11-21/h6-9,12H,2-5,10-11H2,1H3,(H2,18,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFLOHZQRLFJMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCCC3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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